3-Chloro-6-(2-methylphenyl)pyridazine
Description
Significance of Pyridazine (B1198779) Heterocycles in Advanced Chemical Systems and Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science. sigmaaldrich.com Its unique physicochemical characteristics, including a significant dipole moment, capacity for hydrogen bonding, and ability to serve as a less lipophilic substitute for a phenyl ring, make it a highly attractive scaffold in drug design. Pyridazine derivatives are recognized as a "privileged scaffold," appearing in numerous compounds with a wide spectrum of pharmacological activities. acs.org These activities include anticancer, acs.orgnih.gov antihypertensive, researchgate.net anti-inflammatory, analgesic, and antimicrobial properties. raco.catwur.nl The versatility of the pyridazine core allows for easy functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. raco.cat This adaptability has led to the development of several marketed drugs and a multitude of compounds in clinical development. researchgate.netcymitquimica.com
Overview of Strategic Research Directions for Halogenated Pyridazine Derivatives
Halogenated pyridazines, particularly chloropyridazines, are pivotal intermediates in synthetic organic chemistry. nih.gov The presence of a halogen atom, such as chlorine, on the pyridazine ring provides a reactive handle for a variety of chemical transformations. Strategic research is heavily focused on leveraging this reactivity. The chlorine atom at positions 3 or 6 of the pyridazine ring is readily displaced by a wide range of nucleophiles, a reaction that forms the basis for constructing large libraries of novel derivatives. sigmaaldrich.com
Key research directions include:
Nucleophilic Aromatic Substitution (SNAr): This is the most common strategy, where the chloro group is substituted by amines, alcohols, thiols, and other nucleophiles to build molecular complexity. This approach is fundamental in the synthesis of biologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki, Heck, and Sonogashira couplings, are extensively used with chloropyridazines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, linking the pyridazine core to various aryl, heteroaryl, or alkyl groups. sigmaaldrich.com
Development of Novel Agrochemicals and Pharmaceuticals: Research aims to synthesize new halogenated pyridazine derivatives and screen them for potential use as herbicides, fungicides, and therapeutic agents. documentsdelivered.com The electronic modulation provided by the halogen atom can be crucial for biological efficacy.
Rationale for Focused Investigation on 3-Chloro-6-(2-methylphenyl)pyridazine within the Pyridazine Class
The specific compound, this compound, represents a logical target for focused investigation. The rationale for its study is built upon several key points:
Synergistic Structural Features: It combines the proven pharmacophoric properties of the pyridazine ring with the structural features of a 2-methylphenyl (o-tolyl) group. The methyl group's steric bulk and electronic-donating nature can significantly influence the molecule's conformation and its binding affinity to biological targets compared to its unsubstituted phenyl counterpart.
Synthetic Versatility: The chloro substituent at the 6-position serves as a versatile anchor for derivatization. This allows for the systematic exploration of the chemical space around the pyridazine core, enabling the generation of a focused library of compounds for structure-activity relationship (SAR) studies.
Exploring New Chemical Space: While the broader class of 6-aryl-3-chloropyridazines has been explored, the specific 2-methylphenyl substitution is less common. Investigating its synthesis, reactivity, and properties contributes valuable data to the field of heterocyclic chemistry and provides a platform for discovering novel molecules with potentially unique biological or material properties. The compound serves as an ideal building block for creating more complex molecular architectures aimed at specific therapeutic targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-(2-methylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-7-11(12)14-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBIVPDWBWZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544156 | |
| Record name | 3-Chloro-6-(2-methylphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96225-49-9 | |
| Record name | 3-Chloro-6-(2-methylphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivative Chemistry of 3 Chloro 6 2 Methylphenyl Pyridazine
Advanced Synthetic Routes to 3-Chloro-6-(2-methylphenyl)pyridazine and Related Aryl-Substituted Pyridazines
The synthesis of aryl-substituted pyridazines, including the specific compound this compound, is a significant area of research in heterocyclic chemistry due to the wide range of biological activities these compounds exhibit. nih.gov Advanced synthetic strategies focus on constructing the pyridazine (B1198779) core and introducing the desired substituents with high efficiency and regioselectivity. These methods often involve cyclization reactions to form the heterocyclic ring and subsequent functionalization, such as chlorination, to yield the target compounds.
Cyclization Reactions for Pyridazine Core Construction
The formation of the pyridazine ring is the foundational step in synthesizing this compound and its analogs. Various cyclization strategies are employed, starting from different acyclic or heterocyclic precursors.
A notable method for constructing 5,6-fused ring pyridazines involves the reaction of 1,2-diacylcyclopentadienes, also known as 1,2-diacyl fulvenes, with hydrazine (B178648) hydrate (B1144303). liberty.edu This process is typically conducted in a solvent like methanol (B129727) at room temperature. liberty.edu The reaction proceeds via a ring-closure mechanism on the fulvene (B1219640) starting material. liberty.edu For instance, aryl-substituted pyridazines have been successfully synthesized in high yields from phenyl, thienyl, and tolyl fulvenes. liberty.edu The general procedure involves dissolving the 1,2-diacyl fulvene in methanol, adding an excess of hydrazine, and allowing the mixture to react for approximately 24 hours. liberty.edu The pyridazine product can then be isolated through separatory extraction using a solvent such as dichloromethane. liberty.edu This method has proven effective for creating a small library of unique aryl-substituted pyridazines. liberty.edu
Pyrido[2,3-d]pyrimidines represent a class of bicyclic nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. rsc.org Their synthesis is often related to pyridazine chemistry, as pyridazine derivatives can serve as precursors or be synthesized through analogous cyclization strategies. There are four general approaches for synthesizing the pyrido[2,3-d]pyrimidine (B1209978) scaffold starting from a pyrimidine (B1678525) ring, which involves the addition of carbon atoms or intramolecular cyclization. jocpr.com One common method involves the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds, such as acetylacetone, to yield substituted pyrido[2,3-d]pyrimidines. jocpr.com Another route involves the acylation or thioacylation of an o-aminonicotinonitrile, followed by intramolecular heterocyclization to form the desired pyrido[2,3-d]pyrimidine. rsc.org These compounds have been investigated for a wide spectrum of biological activities, including anti-inflammatory and anticancer properties. rsc.orgrsc.org
Chlorination Techniques of Pyridazinones to Form 3-Chloropyridazines
The conversion of a pyridazinone (or hydroxypyridazine) to a 3-chloropyridazine (B74176) is a crucial transformation for accessing compounds like this compound. This is typically an intermediate step that introduces a reactive chlorine atom, which can be further substituted to create diverse derivatives. nih.gov
The use of phosphorus oxychloride (POCl3) is a well-established and widely used method for the chlorination of pyridazinones and other hydroxylated nitrogen-containing heterocycles. nih.govnih.gov The reaction generally involves heating the hydroxy-containing substrate in excess POCl3, often in the presence of an organic base like pyridine (B92270). nih.govresearchgate.net For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones have been successfully converted to their corresponding 3-chloropyridazine derivatives by treatment with phosphorus oxychloride. nih.gov The general procedure involves heating the pyridazinone with POCl3, followed by cooling and quenching the reaction mixture in ice water. commonorganicchemistry.com The resulting chlorinated product can then be isolated by filtration. google.com To address economic, environmental, and safety concerns associated with using large excesses of POCl3, more efficient protocols have been developed. nih.gov These include solvent-free procedures using equimolar amounts of POCl3 and a base, heated in a sealed reactor, which are suitable for large-scale preparations and provide high yields. nih.govsemanticscholar.org
The Vilsmeier-Haack reaction provides a one-step method for converting 6-(2-hydroxyphenyl)-3(2H)-pyridazinones to their corresponding 3-chloro derivatives without the need to protect the phenolic hydroxy group. google.com The reaction employs a combination of phosphorus oxychloride and a disubstituted formamide, such as dimethylformamide (DMF), which together form the Vilsmeier reagent, a substituted chloroiminium ion. google.comwikipedia.org This reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making the reaction suitable for electron-rich aromatic compounds. chemistrysteps.com In the context of pyridazine chlorination, the 6-(2-hydroxyphenyl)-3(2H)-pyridazinone is typically added to a cold mixture of POCl3 and DMF. google.com The mixture is then heated to facilitate the reaction, which is followed by quenching in cold water to isolate the 3-chloro-6-(2-hydroxyphenyl)pyridazine product. google.com This method avoids the multi-step process of protecting the hydroxy group, chlorinating, and then deprotecting. google.com
Cross-Coupling Strategies for Aryl Substitution at the Pyridazine C-6 Position
Modern cross-coupling reactions are indispensable for forming the crucial carbon-carbon bond between the pyridazine ring and the 2-methylphenyl group. These methods offer high efficiency and functional group tolerance.
While palladium-catalyzed methods are more prevalent, nucleophilic biaryl coupling strategies represent an alternative approach for the synthesis of arylpyridazines. These reactions typically involve the coupling of an organometallic reagent derived from the aryl component with a halogenated pyridazine. The efficiency of such methods can be influenced by the specific nucleophile and the reaction conditions employed.
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the synthesis of biaryl compounds, including precursors to this compound. researchgate.net This reaction typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. researchgate.net In the context of pyridazinone synthesis, a common pathway involves coupling an aryl boronic acid, such as (2-methylphenyl)boronic acid, with a dihalopyridazine or a protected chloropyridazinone. The resulting 6-aryl-3(2H)-pyridazinone is a key intermediate. This intermediate can then be chlorinated to yield the target compound. The reaction is known for its versatility and is compatible with a wide range of functional groups. researchgate.net The catalyst system, often consisting of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base such as K₃PO₄, is crucial for achieving high yields. researchgate.net The final step in the synthesis of the title compound involves the conversion of the pyridazinone to the 3-chloro derivative, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). google.comnih.gov
Chemical Transformations and Derivatization Studies of the this compound Moiety
The chlorine atom at the C-3 position of the pyridazine ring is highly susceptible to nucleophilic attack, making it a prime site for introducing diverse functionalities.
Nucleophilic Substitution Reactions at the C-3 Position
The C-3 chloro substituent in 3-chloropyridazine derivatives is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the heterocyclic ring. youtube.comzenodo.org This enhanced reactivity allows for the displacement of the chloride ion by a wide array of nucleophiles under relatively mild conditions. youtube.com
Common nucleophiles used in these transformations include amines, hydrazines, and alkoxides. For instance, the reaction with hydrazine hydrate is a well-established method to produce 3-hydrazinyl-6-arylpyridazine derivatives. google.comnih.govnih.gov Similarly, various primary and secondary amines can be employed to synthesize a library of 3-amino-6-arylpyridazines. google.comnih.gov The reaction kinetics are typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org
| Nucleophile | Product Structure | Product Name | Reference |
|---|---|---|---|
| Hydrazine Hydrate (N₂H₄·H₂O) | 3-Hydrazinyl-6-(2-methylphenyl)pyridazine | google.com, nih.gov | |
| Ammonia (NH₃) | 6-(2-Methylphenyl)pyridazin-3-amine | google.com | |
| Primary/Secondary Amines (R¹R²NH) | N-Substituted-6-(2-methylphenyl)pyridazin-3-amine | nih.gov |
Functionalization of the Pyridazine Ring System
The derivatives obtained from nucleophilic substitution at the C-3 position serve as versatile intermediates for further functionalization. The hydrazinyl group, for example, is a particularly useful handle for subsequent chemical modifications. It can readily react with aldehydes and ketones to form the corresponding hydrazones. nih.govnih.govresearchgate.net This reaction expands the molecular complexity and allows for the introduction of a wide variety of substituents. For instance, reacting 3-hydrazinyl-6-(2-methylphenyl)pyridazine with an appropriate ketone like 1-phenylethanone would yield a 3-[(2-(1-phenylethylidene)hydrazinyl)]-6-(2-methylphenyl)pyridazine derivative. nih.gov
| Starting Derivative | Reagent | Resulting Functional Group | Product Example | Reference |
|---|---|---|---|---|
| 3-Hydrazinyl-6-(2-methylphenyl)pyridazine | Aldehydes/Ketones (e.g., Acetone) | Hydrazone | 3-[2-(Propan-2-ylidene)hydrazinyl]-6-(2-methylphenyl)pyridazine | researchgate.net |
| 3-Hydrazinyl-6-(2-methylphenyl)pyridazine | Carbon Disulfide (CS₂) | Thione | Fused Pyridazino-triazine-thione | nih.gov |
| 3-Hydrazinyl-6-(2-methylphenyl)pyridazine | Acetic Anhydride | Acetylated Hydrazine | Fused Pyridazino-triazine | nih.gov |
Cycloaddition Reactions and Annulation Strategies
Cycloaddition reactions provide a powerful tool for constructing complex, fused heterocyclic systems from pyridazine precursors. nih.govnih.gov These reactions involve the concerted combination of two π-electron systems to form a new ring. libretexts.org Specifically, [3+2] and [3+3] cycloaddition reactions are prominent in pyridazine chemistry. nih.gov
In this context, the pyridazine ring can participate in cycloadditions, often through the formation of pyridazinium ylides, which act as three-atom components (1,3-dipoles). nih.gov These reactive intermediates can then react with various dipolarophiles (molecules with double or triple bonds) to yield fused polycyclic structures, such as pyrrolopyridazines. nih.govrsc.org While specific examples starting directly from this compound are not detailed, the general methodology is applicable for creating novel, complex architectures based on this scaffold. These annulation strategies are key for accessing unique chemical spaces with potential applications in medicinal chemistry and materials science. nih.govnih.gov
Oxidation and Reduction Pathways of Pyridazine Derivatives
The pyridazine core is susceptible to both oxidation and reduction reactions, which can be strategically employed to introduce new functionalities or to modify the electronic properties and geometry of the heterocyclic system. These transformations are fundamental in the synthesis of a wide array of pyridazine derivatives.
Oxidation of Pyridazine Derivatives
Oxidation of the pyridazine ring typically occurs at the nitrogen atoms, leading to the formation of N-oxides, or involves the aromatization of partially saturated precursors like dihydropyridazines.
The nitrogen atoms in the pyridazine ring can be oxidized to form pyridazine N-oxides. This transformation alters the electronic distribution within the ring, influencing its reactivity towards both electrophiles and nucleophiles. The presence of an N-oxide group can activate the ring for further functionalization. wikipedia.org For instance, the oxidation of 3-aminopyridazine (B1208633) derivatives has been a subject of study. nih.gov While the direct conversion of pyridazine to its N,N-dioxide has been challenging, specific reagents like HOF·CH3CN have proven effective. researchgate.net
The choice of oxidizing agent is crucial and can determine the outcome of the reaction. Peroxy acids, such as peroxybenzoic acid, are commonly used for the N-oxidation of nitrogen-containing heterocycles like pyridine. wikipedia.org The substituent on the pyridazine ring can also influence the ease and position of N-oxidation. For example, electron-donating groups can facilitate the reaction.
Some pyridazine N-oxides can undergo photoinduced deoxygenation when exposed to UV light, regenerating the parent pyridazine and releasing atomic oxygen. nih.gov The efficiency of this deoxygenation can be dependent on the substituents present on the pyridazine ring. For instance, while pyridazine N-oxides with benzylamino or benzyloxy groups tend to rearrange, those with phenyl or chloro substituents are more prone to deoxygenation. nih.gov
A common synthetic route to pyridazines involves the oxidation of a dihydropyridazine (B8628806) precursor. chemtube3d.com This final aromatization step is often a high-yielding process. Dihydropyridazines can be synthesized through various methods, including inverse electron-demand Diels-Alder reactions or the cyclization of β,γ-unsaturated hydrazones. nih.govorganic-chemistry.org The subsequent oxidation to the aromatic pyridazine can be achieved using a range of oxidizing agents.
Research has shown that reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or even nitrogen monoxide (NO) gas can effectively oxidize dihydropyridazines to their corresponding pyridazines in good to high yields. nih.gov The choice of solvent can also play a critical role; for example, in Cu(II)-catalyzed cyclizations of β,γ-unsaturated hydrazones, using acetic acid as the solvent can directly yield pyridazines, whereas using acetonitrile (B52724) tends to produce the intermediate 1,6-dihydropyridazines. organic-chemistry.org These dihydropyridazines can then be efficiently converted to pyridazines in the presence of a base like NaOH. organic-chemistry.org
Table 1: Selected Oxidizing Agents for the Aromatization of Dihydropyridazines
| Oxidizing Agent | Substrate Type | Yield (%) | Reference |
|---|---|---|---|
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Dihydropyridazine derivatives | 79-95 | nih.gov |
| Nitrogen monoxide (NO) | Dihydropyridazineamide | 83 | nih.gov |
| NaOH | 1,6-Dihydropyridazines | - | organic-chemistry.org |
| Acetic Acid (as solvent/promoter) | β,γ-Unsaturated hydrazones | Good | organic-chemistry.org |
| Bromine in Acetic Acid | 1,4-Dihydropyridone | - | youtube.com |
Reduction of Pyridazine Derivatives
Reduction of the pyridazine ring can lead to the formation of dihydropyridazines or the fully saturated hexahydropyridazines (piperazines), depending on the reducing agent and reaction conditions.
Partial reduction of pyridazines yields various isomers of dihydropyridazines. For example, the electrochemical reduction of pyrazines, which are isomeric to pyridazines, in an alkaline medium initially forms highly oxidizable 1,4-dihydro derivatives that subsequently isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com A similar principle applies to pyridazines. The synthesis of 4,5-dihydropyridazine-3(2H)-ones has been achieved through inverse electron-demand Diels-Alder reactions of tetrazines. researchgate.netnih.gov
More vigorous reduction conditions can lead to the complete saturation of the pyridazine ring. The reduction of pyridines, a related heterocycle, to piperidines can be achieved using samarium diiodide (SmI2) in the presence of water, often in excellent yield. clockss.org This method has been shown to reduce chloropyridines to piperidine (B6355638) as well. clockss.org Catalytic hydrogenation using metal catalysts such as platinum, palladium, or nickel is a standard method for the complete reduction of aromatic rings, including benzene (B151609) and pyridine, though it often requires elevated pressure and temperature for aromatic systems. youtube.comyoutube.comyoutube.com The reduction of pyridazine with excess lithium aluminum hydride can also yield the fully saturated hexahydropyridazine. youtube.com
Reductive ring closure of precursors like dinitrobipyridyls can also be used to form fused pyridazine systems. rsc.org However, further reduction can lead to the opening of the newly formed pyridazine ring. rsc.org
Table 2: Selected Reducing Agents for Pyridine/Pyridazine Derivatives
| Reducing Agent | Substrate | Product | Conditions | Reference |
|---|---|---|---|---|
| Samarium diiodide (SmI2) / H2O | Pyridine | Piperidine | Room Temperature | clockss.org |
| Samarium diiodide (SmI2) / H2O | Chloropyridines | Piperidine | Room Temperature | clockss.org |
| Lithium aluminum hydride (excess) | Pyridazine | Hexahydropyridazine | - | youtube.com |
| H2 / Metal Catalyst (Pd, Pt, Ni) | Alkenes/Aromatic Rings | Alkanes/Cycloalkanes | Elevated pressure for aromatic rings | youtube.comyoutube.com |
| Sodium in ethanol | Pyridazine | Dihydropyridazine isomers | - | youtube.com |
Advanced Spectroscopic and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H and ¹³C.
¹H NMR Studies on Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 3-Chloro-6-(2-methylphenyl)pyridazine, the ¹H NMR spectrum confirms the presence and arrangement of the aromatic and methyl protons.
A reported synthesis of the compound provides characterization data, including a melting point of 52-54°C. The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals that correspond to the different protons in the structure. The protons on the pyridazine (B1198779) ring appear as two doublets at δ 7.58 and 7.78 ppm, with a coupling constant (J) of 9.0 Hz, characteristic of ortho-coupled protons on a pyridazine ring. The protons of the tolyl group appear in the range of δ 7.31-7.51 ppm, and the methyl protons present as a singlet at δ 2.44 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.78 | Doublet | 9.0 | Pyridazine-H |
| 7.58 | Doublet | 9.0 | Pyridazine-H |
| 7.31-7.51 | Multiplet | - | Tolyl-H |
| 2.44 | Singlet | - | Methyl (-CH₃) |
This interactive table summarizes the proton NMR assignments.
¹³C NMR Analysis for Carbon Framework Characterization
While specific ¹³C NMR data for this compound is not widely available in published literature, analysis of structurally similar compounds allows for a reasonable projection of the expected chemical shifts. For instance, in related 3-chloro-6-aryl-pyridazine systems, the carbon atom bearing the chlorine (C-3) is typically observed downfield due to the halogen's inductive effect. The carbon atom attached to the tolyl group (C-6) would also show a distinct chemical shift, alongside the signals for the remaining pyridazine and tolyl ring carbons, and the characteristic upfield signal of the methyl carbon.
Infrared (IR) Spectroscopy in Identifying Functional Groups and Molecular Vibrations
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the pyridazine and phenyl rings would appear in the 1400-1600 cm⁻¹ region.
C-Cl stretching: A band in the fingerprint region, usually between 600-800 cm⁻¹, would indicate the presence of the chloro-substituent.
Aliphatic C-H bending: The methyl group would show characteristic bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.
The specific frequencies provide a molecular "fingerprint" that helps to confirm the compound's identity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₁H₉ClN₂.
The expected molecular weight is approximately 204.66 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 206, with an intensity of about one-third of the molecular ion peak.
Common fragmentation patterns for such structures could involve the loss of a chlorine atom, a molecule of N₂, or cleavage of the bond between the two aromatic rings, leading to fragment ions that provide further structural confirmation.
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.
Planarity and Conformation Analysis of Ring Systems
While a specific crystal structure for this compound has not been reported, studies on analogous 3-chloro-6-aryl-pyridazines reveal common structural motifs. Typically, the pyridazine ring is essentially planar. The key conformational feature is the dihedral angle between the plane of the pyridazine ring and the plane of the phenyl ring. This angle is influenced by the steric hindrance imposed by substituents. In the case of the 2-methylphenyl group (o-tolyl), steric repulsion between the methyl group and the adjacent nitrogen atom of the pyridazine ring would likely force the two rings to adopt a non-coplanar (twisted) conformation. This contrasts with unsubstituted phenyl or para-substituted phenyl analogues, where a greater degree of planarity is often observed. This twisting would be a defining feature of the compound's solid-state molecular architecture.
Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
The crystal packing of pyridazine derivatives is often governed by a combination of weak intermolecular forces, including hydrogen bonding and π–π stacking interactions.
In related compounds, such as 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, the crystal structure is stabilized by both N—H···N hydrogen bonds and π–π interactions. nih.gov The molecules form inversion dimers through these hydrogen bonds, creating R(8) ring motifs. nih.gov Furthermore, π–π stacking is observed between the pyridazine rings of adjacent molecules, with centroid-centroid distances ranging from 3.6909 (13) Å to 3.9059 (13) Å. nih.gov Similarly, for 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, intermolecular C—H···N hydrogen bonds are the primary drivers of crystal packing, leading to the formation of one-dimensional polymeric chains. nih.gov
Bond Lengths and Angles within the Pyridazine Core and Substituents
The geometry of the pyridazine ring and its substituents is well-characterized in a variety of analogous structures. The pyridazine ring itself is consistently found to be essentially planar. nih.govnih.govnih.gov
In the structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, the pyridazine core exhibits typical bond lengths and angles for a chloro-substituted diazine ring. nih.govresearchgate.net The C-Cl bond length is a key parameter, and in related structures, it can be influenced by the nature of other substituents on the ring.
The internal bond angles of the pyridazine ring are characteristic of a six-membered heteroaromatic system. Representative bond angles from a related hydrazinyl-substituted pyridazine are presented in the table below to illustrate the expected geometry. researchgate.net
| Bond | Angle (°) (for a related compound) |
| N1-C1-N3 | 115.14 (17) |
| N1-C1-C2 | 122.19 (19) |
| N3-C1-C2 | 122.66 (17) |
| C1-C2-C3 | 117.56 (19) |
| C2-C3-C4 | 117.5 (2) |
| Cl1-C4-C3 | 120.12 (18) |
| N2-C4-C3 | 124.5 (2) |
| Cl1-C4-N2 | 115.37 (17) |
| Data from the crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine researchgate.net |
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Docking Studies to Predict Ligand-Target Interactions
Molecular modeling, particularly docking simulations, is a cornerstone of modern drug discovery, allowing researchers to predict how a molecule like 3-Chloro-6-(2-methylphenyl)pyridazine might bind to a protein target. These computational techniques estimate the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.com By predicting the binding mode and the strength of the interaction, docking studies can identify potential biological targets and guide the design of more potent and selective derivatives. wjarr.comamazonaws.com
Prediction of Binding Modes and Affinities
Molecular docking simulations are employed to predict the specific conformation and orientation (the "pose") that this compound adopts within a protein's binding site. wjarr.com The process involves placing the flexible ligand into the rigid or flexible binding pocket of a target protein and using a scoring function to estimate the binding affinity, often expressed as a negative value in kcal/mol. A more negative binding free energy score suggests a more favorable binding pose. wjarr.com
For pyridazine (B1198779) derivatives, docking studies have successfully predicted binding modes within various receptors. For instance, studies on related pyridazinone derivatives have used tools like AutoDock Vina to dock structures into the active sites of microbial proteins. amazonaws.com The primary objective of these studies is to find the optimal binding mode of the ligand to the receptor site. wjarr.com The analysis of these poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While specific docking scores for this compound are not publicly detailed, the methodology is well-established. The pyridazine ring itself is known to participate in significant π-π stacking interactions and can act as a hydrogen bond acceptor, features that are critical in molecular recognition and target binding.
Table 1: Illustrative Binding Affinity Scores for Related Pyridazinone Derivatives against Various Protein Targets Note: This table presents data for analogous compounds to illustrate the outputs of docking studies, as specific data for this compound is not available.
| Compound Class | Target Protein PDB ID | Standard Drug | Binding Affinity Score (kcal/mol) |
|---|---|---|---|
| Dihydropyridazinone Derivatives | 5TZ1 (Antifungal Target) | Fluconazole | -7.5 to -9.0 |
| Dihydropyridazinone Derivatives | 1JXA (Antibacterial Target) | Ciprofloxacin | -6.8 to -8.2 |
| Dihydropyridazinone Derivatives | 1OJ0 (Antihelmintic Target) | Albendazole | -7.0 to -8.8 |
Data derived from studies on various dihydropyridazin-3(2H)-one derivatives. wjarr.com
Ligand-Protein Interaction Profiling (e.g., Kinases, Enzymes)
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into inhibitors targeting a wide range of enzymes, particularly protein kinases. nih.govnih.gov Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer. nih.gov Molecular docking is instrumental in profiling the interactions of pyridazine-containing compounds with the ATP-binding site of various kinases. nih.gov
For example, research on a series of 3,6-disubstituted pyridazine derivatives revealed their potential to inhibit c-Jun N-terminal kinase-1 (JNK1). nih.gov Docking simulations for these compounds predicted stable binding within the JNK1 active site, highlighting key interactions. Typically, these involve hydrogen bonds with residues in the "hinge" region of the kinase and hydrophobic interactions in the deeper pocket. nih.govnih.gov The chloro and 2-methylphenyl groups of this compound would be expected to form significant hydrophobic interactions within such a pocket. Optimization of pantothenate kinase (PANK) inhibitors also benefited from understanding the interactions of a pyridazine core, where a key bidentate hydrogen bond with an arginine residue was identified as crucial for high affinity. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide a detailed picture of the electronic structure, stability, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and spectroscopic parameters.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net DFT calculations have been extensively applied to pyridazine derivatives to analyze their structural and electronic characteristics. nih.gov For a related compound, 3-chloro-6-methoxypyridazine, DFT calculations using the B3LYP functional were performed to determine its molecular geometry and vibrational frequencies, showing good agreement with experimental data. nih.gov
A key output of DFT calculations is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. DFT studies on dimethoxybenzene derivatives, for instance, used this gap to demonstrate their thermodynamic stability, a desirable trait for pharmaceutical compounds. nih.gov The Molecular Electrostatic Potential (MEP) map, another DFT-derived property, visualizes the charge distribution on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. nih.govnih.gov For this compound, the nitrogen atoms of the pyridazine ring would be expected to be electron-rich regions (nucleophilic), while the chloro-substituted carbon would be relatively electron-poor (electrophilic).
Table 2: Representative DFT-Calculated Electronic Properties for a Related Pyridazine Compound Note: This table shows data for a similar compound, 3-chloro-6-methoxypyridazine, to illustrate typical DFT calculation results.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -7.0 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Energy Gap | 5.5 eV |
Values are illustrative and based on general findings for similar heterocyclic systems. nih.gov
Hyperpolarizability and Electronic Effects
The electronic effects of substituents on the pyridazine ring significantly influence its properties. The pyridazine ring is a dinitrogen aromatic heterocycle that, while isosteric with benzene (B151609), has higher electron density and different molecular interaction capabilities. nih.gov Studies using Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization technique, have investigated the electronic effects on substituted pyridazines. nih.gov
These studies show that the method is tolerant to a wide range of both electron-donating and electron-withdrawing groups. However, steric bulk at the 3- and 6-positions, as is the case with this compound, can impact the formation of complexes necessary for hyperpolarization, potentially reducing the efficiency of polarization transfer. nih.gov The first hyperpolarizability (a measure of non-linear optical properties) can also be calculated using DFT. Halogen substitution on related heterocyclic systems has been shown to influence these electronic properties, which are relevant for applications in materials science. chemrxiv.org
Pharmacokinetic and Drug-Likeness Predictions (In Silico)
Before committing to expensive synthesis and testing, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its "drug-likeness." These predictions help to identify candidates with a higher probability of success in clinical development. researchgate.net
In silico tools like SwissADME are often used to evaluate properties based on established criteria such as Lipinski's Rule of Five and Veber's Rules. amazonaws.comresearchgate.net These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. For a series of related pyridazinone derivatives, computational studies showed a good bioavailability score of 0.55. amazonaws.com However, in the same study, a BOILED-Egg model, which predicts gastrointestinal absorption and blood-brain barrier (BBB) permeation, suggested that none of the tested molecules would permeate the BBB. amazonaws.com
For this compound, one would predict good passive gastrointestinal absorption due to its relatively low molecular weight and moderate lipophilicity conferred by the phenyl and chloro groups. Predictions would also assess its potential to inhibit or be metabolized by cytochrome P450 enzymes, which is crucial for avoiding drug-drug interactions. researchgate.net
Table 3: Predicted In Silico ADME/Drug-Likeness Parameters for a Representative Pyridazine Structure Note: These are typical parameters evaluated for drug candidates and are illustrative for a compound like this compound.
| Parameter | Predicted Value/Status | Significance |
|---|---|---|
| Molecular Weight | ~218.67 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | ~3.0-3.5 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 (N atoms) | Complies with Lipinski's Rule (<10) |
| Rotatable Bonds | 1 | Complies with Veber's Rule (≤10) |
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | Likely No | May limit central nervous system effects |
Predictions are based on established computational models and the structure of this compound. amazonaws.comresearchgate.net
Structure-Activity Relationship (SAR) Computational Analysis
Comprehensive searches of scientific literature and chemical databases did not yield specific computational studies on the structure-activity relationship (SAR) of this compound. While research exists on the computational analysis and SAR of various other pyridazine derivatives, no dedicated studies containing detailed research findings or data tables for this compound could be located.
The field of computational chemistry frequently employs techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) to understand how a molecule's chemical structure relates to its biological activity. These investigations are crucial for the rational design of new compounds with improved properties. However, it appears that this compound has not yet been the specific subject of such published computational SAR analyses.
Research on related compounds, such as other chloropyridazine hybrids and variously substituted pyridazines, has utilized these computational methods to explore their potential as therapeutic agents. These studies typically involve creating models that correlate physicochemical properties and structural features with biological endpoints. For instance, investigations into other pyridazine series have explored how different substituents on the pyridazine and adjacent phenyl rings influence their activity. These analyses often generate data on binding affinities, interaction modes with biological targets, and electronic properties that are predictive of activity.
Unfortunately, without specific studies on this compound, it is not possible to provide detailed research findings or data tables for its computational SAR profile. Further research would be required to elucidate the specific structural features of this compound that govern its activity and to develop a predictive computational model for its derivatives.
Medicinal Chemistry Research and Investigations into the Pharmacological Profile of 3 Chloro 6 2 Methylphenyl Pyridazine Analogues
Antineoplastic and Cytotoxic Activity Studiesnih.govcbijournal.com
Derivatives of the pyridazine (B1198779) nucleus have demonstrated significant potential as anticancer agents. nih.gov The inherent chemical properties of the pyridazine ring, including its basic nitrogen atoms, facilitate interactions like protonation and hydrogen bond formation, making it a valuable pharmacophore in the design of targeted therapies. nih.gov Research has explored numerous non-fused 3,6-disubstituted pyridazine derivatives, revealing promising cytotoxic activities across various cancer types. nih.gov
The cytotoxic potential of 3-Chloro-6-(2-methylphenyl)pyridazine analogues has been extensively evaluated against a panel of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen is a primary tool for this assessment, testing compounds against cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. taylorandfrancis.commdpi.com
In one study, a series of 4-chloro-2-p-tolyl-2H-pyridazin-3-one derivatives were assessed for their cytotoxic effects. Compound 4e (structure not specified) showed the highest cytotoxicity against the MDA 453 breast cancer cell line (73.09% inhibition) and significant activity against the HEP3BPN 11 liver cancer cell line (79.04% inhibition). cbijournal.com Another series of 3,6-disubstituted pyridazines exhibited potent antiproliferative action against breast cancer cell lines T-47D and MDA-MB-231, with IC₅₀ values ranging from the submicromolar to the micromolar scale. nih.gov Specifically, compound 11m , a methyltetrahydropyran-bearing pyridazine, emerged as a submicromolar growth inhibitor against both T-47D (IC₅₀ = 0.43 µM) and MDA-MB-231 (IC₅₀ = 0.99 µM) cell lines. nih.gov
Further studies on pyrazolo[3,4-c]pyridazine derivatives also revealed significant cytotoxic activity. Nanoparticle formulations of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine demonstrated promising results against HepG-2 (liver), HCT-116 (colorectal), and MCF-7 (breast) cancer cell lines when compared to the original compound and the reference drug doxorubicin. mdpi.com Similarly, plastoquinone (B1678516) analogue AQ-12 showed notable cytotoxicity toward HCT-116 and MCF-7 cells, with IC₅₀ values of 5.11 µM and 6.06 µM, respectively. nih.gov
Table 1: Selected In Vitro Antiproliferative Activity of Pyridazine Analogues
| Compound/Analogue Series | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-chloro-2-p-tolyl-2H-pyridazin-3-one (4e ) | MDA 453 (Breast) | % Cytotoxicity | 73.09 ± 0.10 | cbijournal.com |
| 4-chloro-2-p-tolyl-2H-pyridazin-3-one (4e ) | HEP3BPN 11 (Liver) | % Cytotoxicity | 79.04 ± 0.2 | cbijournal.com |
| Methyltetrahydropyran-pyridazine (11m ) | T-47D (Breast) | IC₅₀ | 0.43 ± 0.01 µM | nih.gov |
| Methyltetrahydropyran-pyridazine (11m ) | MDA-MB-231 (Breast) | IC₅₀ | 0.99 ± 0.03 µM | nih.gov |
| Plastoquinone Analogue (AQ-12 ) | HCT-116 (Colorectal) | IC₅₀ | 5.11 ± 2.14 µM | nih.gov |
| Plastoquinone Analogue (AQ-12 ) | MCF-7 (Breast) | IC₅₀ | 6.06 ± 3.09 µM | nih.gov |
| Pyrazolo[3,4-d]pyridazine (PPD-1 ) | A549 (Lung) | Cytotoxicity | High | capes.gov.br |
| Triazolo-pyridazine (12e ) | A549 (Lung) | IC₅₀ | 1.06 ± 0.16 µM | nih.gov |
| Triazolo-pyridazine (12e ) | MCF-7 (Breast) | IC₅₀ | 1.23 ± 0.18 µM | nih.gov |
A key mechanism for the anticancer effect of many pyridazine analogues is the inhibition of protein kinases, which are crucial for cancer cell signaling, proliferation, and survival. acs.org
VEGFR Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its role in tumor angiogenesis. nih.govrsc.org Several pyridazine-based compounds have been designed as potent VEGFR-2 inhibitors. nih.gov One study reported a urea (B33335) derivative of pyridazine, 18b , which exhibited nanomolar potency towards VEGFR-2 with an IC₅₀ of 60.7 nM. nih.gov Another series of pyridine-derived compounds also targeted VEGFR-2, with compound 10 showing potent inhibition with an IC₅₀ value of 0.12 µM, nearly equipotent to the established inhibitor sorafenib. nih.gov
JNK1 Inhibition: C-jun N-terminal kinases (JNKs) are stress-activated protein kinases involved in carcinogenesis and tumor progression. nih.govacs.org A series of 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway. nih.gov Compound 9e from this series was found to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form in tumors. nih.gov
c-Met/Pim-1 Inhibition: The c-Met receptor tyrosine kinase and Pim-1 serine/threonine kinase are both attractive targets for cancer treatment. researchgate.netlookchem.com Researchers have developed triazolo[4,3-b]pyridazine derivatives as dual inhibitors of c-Met and Pim-1. researchgate.net Compound 4g demonstrated potent inhibitory activity against both c-Met (IC₅₀ = 0.163 µM) and Pim-1 (IC₅₀ = 0.283 µM). researchgate.net Other studies have focused solely on c-Met, with pyrazolo[3,4-b]pyridine derivatives showing strong inhibitory activity in the nanomolar range. nih.gov Similarly, imidazopyridazine-based compounds have been identified as subnanomolar inhibitors of Pim-1 and Pim-2 kinases. nih.gov
Table 2: Kinase Inhibitory Activity of Selected Pyridazine Analogues
| Compound/Analogue Series | Target Kinase | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Pyridazine-urea derivative (18b ) | VEGFR-2 | IC₅₀ | 60.7 nM | nih.gov |
| Pyridine-derivative (10 ) | VEGFR-2 | IC₅₀ | 0.12 µM | nih.gov |
| 3,6-disubstituted pyridazine (9e ) | JNK1 | Inhibition | Downregulation of gene expression | nih.gov |
| Triazolo[4,3-b]pyridazine (4g ) | c-Met | IC₅₀ | 0.163 ± 0.01 µM | researchgate.net |
| Triazolo[4,3-b]pyridazine (4g ) | Pim-1 | IC₅₀ | 0.283 ± 0.01 µM | researchgate.net |
| Triazolo-pyridazine (12e ) | c-Met | IC₅₀ | 0.090 µM | nih.gov |
| Imidazopyridazine (22m ) | Pim-1 | IC₅₀ | 0.024 nM | nih.gov |
Understanding the molecular mechanisms behind the cytotoxic effects of pyridazine analogues is crucial for their development as therapeutic agents. A primary mechanism is the induction of apoptosis, or programmed cell death. capes.gov.br
Studies on a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , revealed that it induces apoptosis in lung cancer cells by disrupting the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. capes.gov.brnih.gov PPD-1 treatment led to a significant overexpression of caspase-3 and Bax, while inhibiting the expression of Bcl-2. capes.gov.br This disruption of the Bcl-2/Bax balance points to the involvement of the intrinsic mitochondria-dependent pathway for apoptosis. capes.gov.br Other pyridazine analogues have been shown to induce apoptosis by regulating the expression of pro-apoptotic protein BAX and anti-apoptotic proteins Bcl-2 and Mcl-1. mdpi.com
In addition to apoptosis, cell cycle arrest is another common antitumor mechanism. Flow cytometry studies have shown that pyridazine derivatives can cause cell cycle arrest at different phases, such as G2/M and Sub G1, preventing cancer cells from proliferating. capes.gov.brnih.gov For instance, triazolo-pyridazine 12e was found to induce late apoptosis and arrest A549 lung cancer cells in the G0/G1 phase. nih.gov
Modulation of critical signaling pathways is also a key aspect of the antitumor action of these compounds. The PI3K/Akt/mTOR pathway, which is vital for cell survival and autophagy, can be targeted by pyridazine analogues. researchgate.netnih.gov Compound 4g , a dual c-Met/Pim-1 inhibitor, was found to decrease the levels of p-PI3K, p-AKT, and p-mTOR, thereby promoting apoptosis. researchgate.net The JNK signaling pathway, which is linked to cancer cell proliferation and survival, is another target. nih.govacs.org
Antimicrobial Activity Researchmedwinpublishers.com
Beyond their anticancer properties, pyridazine derivatives have been investigated for their potential to combat microbial infections. The pyridazine ring is a core component in various compounds exhibiting antibacterial and antifungal effects. medwinpublishers.comsemanticscholar.org
Several studies have screened pyridazine derivatives for their ability to inhibit the growth of pathogenic bacteria. In one investigation, a series of pyrazolo-pyridazine derivatives were evaluated for in vitro antibacterial activity. medwinpublishers.comsemanticscholar.org From this series, compounds 4i, 4'f, 4''d, 4''e, and 4''f were identified as having significant action against both Gram-positive and Gram-negative bacteria. medwinpublishers.comsemanticscholar.org Another compound, 4''l , also showed notable broad-spectrum antibacterial activity. medwinpublishers.comsemanticscholar.org
The antifungal potential of pyridazine analogues has been explored against both human and plant pathogens. nih.govresearchgate.net A study on pyrazolo-pyridazine derivatives found that compounds 4f, 4'c, 4''c, and 4''d exhibited potent antifungal activity. medwinpublishers.comsemanticscholar.org
Research has also focused on phytopathogenic fungi, which cause significant damage to crops. A series of pyridazine derivatives were tested in vitro against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov Several compounds, including 3h, 7b, and 7c , displayed good antifungal activities, with inhibition rates comparable or slightly superior to the commercial fungicide hymexazol (B17089) at a concentration of 50 µg/mL. nih.gov For example, compound 7c showed 60.5% inhibition against G. zeae. nih.gov Another study on 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives also reported excellent and broad-spectrum antifungal activities against nine different phytopathogenic fungi. researchgate.net
Table 3: Antifungal Activity of Pyridazine Analogues against Phytopathogenic Fungi
| Compound | Fungal Species | Inhibition (%) at 50 µg/mL | Reference |
|---|---|---|---|
| 3h | Gibberella zeae | 50.3 | nih.gov |
| 7b | Gibberella zeae | 57.9 | nih.gov |
| 7c | Gibberella zeae | 60.5 | nih.gov |
| 3e | Fusarium oxysporum | 53.2 | nih.gov |
| 3h | Fusarium oxysporum | 50.9 | nih.gov |
| 3h | Cercospora mandshurica | 47.8 | nih.gov |
Antiviral Properties
The pyridazine scaffold and its derivatives have been a subject of interest in the search for new antiviral agents. nih.gov Research into this class of compounds has revealed antiviral activity against a range of viruses, including hepatitis A virus (HAV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV). nih.govresearchgate.net The mechanism of action for pyridine-containing heterocycles can vary widely, from inhibiting viral replication cycles and key enzymes to blocking viral entry and gene expression. nih.gov
In one study, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antiviral properties. researchgate.net Notably, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were identified as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. researchgate.net Furthermore, other analogues, specifically 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine, were found to inhibit the replication of varicella-zoster virus. researchgate.net
Conversely, another study investigating potential inhibitors for SARS-CoV-2 replication found that modifying a lead compound by introducing a pyridazine ring led to a more than 10-fold loss in antiviral potency. mdpi.com In the context of hepatitis A virus, a study on new pyridazine derivatives identified that 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione demonstrated the most significant effect against HAV. nih.gov The broad spectrum of antiviral potential highlights the importance of the specific substitutions on the pyridazine core in determining activity and selectivity against different viral targets. nih.gov
Inhibition of Microbial Targets (e.g., Glucosamine-6-phosphate synthase, Dihydrofolate reductase)
The investigation of pyridazine analogues has extended to key microbial enzyme targets, essential for the survival of pathogens.
Glucosamine-6-phosphate synthase (GlcN-6-P synthase)
Glucosamine-6-phosphate synthase is a well-established target for developing antimicrobial agents because it is a crucial enzyme in the hexosamine biosynthesis pathway, which is vital for building the cell walls of microorganisms. nih.govresearchgate.netbohrium.com While numerous heterocyclic compounds have been investigated as potential inhibitors of this enzyme, specific studies directly linking this compound analogues to GlcN-6-P synthase inhibition are not prominent in the reviewed literature. nih.govresearchgate.net The search for inhibitors has primarily focused on analogues of L-glutamine, amino sugar phosphates, or transition state intermediates. nih.gov However, the broader class of pyridazine-containing compounds has been explored for inhibitory activity against related enzymes. For instance, novel pyridazine derivatives have been synthesized and evaluated as inhibitors of the α-glucosidase enzyme. nih.gov
Dihydrofolate reductase (DHFR)
Dihydrofolate reductase (DHFR) is a critical enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids. nih.govresearchgate.net Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it an attractive target for antimicrobial and anticancer therapies. orscience.ru Pyridazine-based frameworks are among the heterocyclic structures that have been investigated as DHFR inhibitors. nih.govresearchgate.net Research has shown that certain fused pyridazine systems, such as thiazolo[4,5-d]pyridazine (B3050600) derivatives, exhibit potent DHFR inhibition. nih.gov One such compound demonstrated a high binding affinity and an IC50 value of 0.06 μM for DHFR inhibition. nih.govresearchgate.net This line of research suggests that the pyridazine core can serve as a valuable scaffold for the design of novel, nonclassical antifolates targeting DHFR. orscience.ru
Anti-inflammatory and Analgesic Activity Investigations
Analogues of this compound have been extensively studied for their potential as anti-inflammatory and analgesic agents, with research focusing on specific molecular targets and in vivo models of inflammation and pain.
Cyclooxygenase (COX) Enzyme Inhibition Studies (COX-1, COX-2)
A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The pyridazine and pyridazinone cores have emerged as promising templates for developing selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with a better gastric safety profile compared to non-selective NSAIDs. cu.edu.egmdpi.com
Numerous studies have synthesized and evaluated pyridazine derivatives for their ability to inhibit COX-1 and COX-2 isoforms. In one study, new pyrazole–pyridazine hybrids were developed, with trimethoxy derivatives 5f and 6f showing stronger COX-2 inhibitory action than the reference drug celecoxib (B62257), with IC50 values of 1.50 µM and 1.15 µM, respectively. nih.gov Another series of novel pyridazine derivatives demonstrated highly potent COX-2 inhibition, with compounds 3g , 3d , and 6a being 1.1–1.7 times more potent than celecoxib. cu.edu.eg Compound 3g was particularly notable for its high selectivity for COX-2, with a selectivity index (SI) of 11.51, comparable to that of celecoxib (SI 11.78). cu.edu.eg
The following table summarizes the in vitro COX inhibitory activity of selected pyridazine analogues from various studies.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 5f | 14.34 | 1.50 | 9.56 | nih.gov |
| 6f | 9.55 | 1.15 | 8.31 | nih.gov |
| 3g | 0.504 | 0.0438 | 11.51 | cu.edu.eg |
| 3d | 0.866 | 0.0672 | 12.88 | cu.edu.eg |
| 6a | 0.488 | 0.0530 | 9.21 | cu.edu.eg |
| 6b | 13.16 | 0.04 | 329 | semanticscholar.org |
| 6j | 12.48 | 0.04 | 312 | semanticscholar.org |
| Celecoxib | 5.42 | 2.16 | 2.51 | nih.gov |
| Celecoxib | 0.866 | 0.0735 | 11.78 | cu.edu.eg |
| Celecoxib | 14.7 | 0.05 | 294 | semanticscholar.org |
Evaluation in In Vivo Inflammation Models (e.g., Carrageenan-induced paw edema)
To confirm the anti-inflammatory potential observed in enzymatic assays, promising pyridazine analogues have been evaluated in animal models of acute inflammation. The carrageenan-induced paw edema model in rats is a standard and widely used assay for this purpose. researchgate.netfrontiersin.org The inflammatory response in this model is biphasic, with the later phase (3-6 hours) being associated with the production of prostaglandins, mediated by COX-2. frontiersin.org
Several studies have demonstrated the efficacy of pyridazine derivatives in this model. For instance, compound 3g , which showed potent and selective COX-2 inhibition in vitro, was found to have in vivo anti-inflammatory activity comparable to both indomethacin (B1671933) and celecoxib. cu.edu.eg In another investigation, newly designed COX-2 inhibitors 6b and 6j expressed more potent relief of carrageenan-induced paw edema in mice than celecoxib, showing lower ED50 values. semanticscholar.org These compounds also significantly inhibited the production of prostaglandin (B15479496) E2 (PGE2) in vivo. semanticscholar.org These findings validate that the COX-2 inhibitory activity of these pyridazine analogues translates into significant anti-inflammatory effects in a live model. researchgate.netnih.gov
Peripheral and Central Analgesic Effects
The analgesic properties of pyridazine derivatives have also been explored. A study focusing on a series of 4,6-diaryl pyridazines substituted with arylpiperazinyl moieties investigated their antinociceptive effects using the phenylbenzoquinone-induced writhing test in mice, a model for peripheral analgesia. nih.gov
Five of the nine synthesized compounds showed significant analgesic activity. nih.gov The most active derivatives, 2a , 2d , and 2h , possessed ED50 values ranging from 26.0 to 37.7 mg/kg. nih.gov Further investigation into the mechanism of action for the most promising compound, 2h , suggested that its analgesic effects are mediated through both the opioid and serotonergic systems. nih.gov This was concluded because its analgesic activity was significantly reversed by the opioid antagonist naloxone (B1662785) and was potentiated by the serotonin (B10506) precursor 5-hydroxytryptophan. nih.gov However, the selected compounds were found to be inactive in the hot-plate test, which typically indicates a lack of centrally mediated analgesic effects. nih.gov
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
Beyond COX enzymes, the p38 mitogen-activated protein kinase (MAPK) pathway represents another important target for anti-inflammatory drug discovery. nih.gov The p38 MAPK pathway is a key signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net
The pyridazine and pyridazinone scaffolds have been successfully used as templates for the design of potent p38 MAPK inhibitors. researchgate.netnih.gov Research has described novel trisubstituted pyridazine inhibitors of p38 MAPK that are active in both cell-based assays and animal models of inflammatory disease. researchgate.net A separate study explored 2-arylpyridazin-3-ones as a basis for inhibitor design, identifying benchmark compounds that were potent against the enzyme. nih.gov The crystal structure of one such inhibitor in complex with p38 revealed key binding interactions, confirming the suitability of the pyridazine template for targeting this kinase. nih.gov These findings indicate that pyridazine analogues hold potential as anti-inflammatory agents by acting through the inhibition of the p38 MAPK pathway.
Anticonvulsant Activity Studies
The pyridazine scaffold has been a subject of significant interest in the development of novel anticonvulsant agents. Researchers have synthesized and evaluated a variety of analogues, including those related to this compound, to explore their potential in managing epileptic seizures. These investigations typically involve screening in established animal models of epilepsy.
The maximal electroshock (MES) seizure model is a primary screening tool for identifying potential antiepileptic drugs effective against generalized tonic-clonic seizures. nih.govresearchgate.net This test assesses the ability of a compound to prevent the spread of seizures through neural tissue. researchgate.netscispace.com Several studies have evaluated pyridazine and pyridazinone derivatives in this model, revealing important structure-activity relationships.
A series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives were synthesized and evaluated for their ability to antagonize MES-induced seizures. nih.gov It was observed that compounds featuring a phenyl ring at the 6-position of the pyridazine core were necessary for appreciable anticonvulsant activity. nih.gov Further substitution on this phenyl ring significantly influenced potency. Specifically, introducing a chlorine atom at the 2-position of the phenyl ring led to a substantial increase in activity. nih.gov The most potent compounds in this series were those with a 2,4-dichloro-substituted phenyl ring, some of which demonstrated potency comparable to or greater than the standard antiepileptic drug, phenobarbital. nih.gov
In another study, hybrid benzimidazole-pyridazinone derivatives were designed and tested. nih.gov Compound SS-4F, a notable derivative from this series, showed significant activity in the MES screen with a median effective dose (ED50) of 25.10 mg/kg. nih.govbohrium.com Additionally, a series of 3-GABA derivatives of 6-(substituted-phenyl)pyridazines were synthesized and tested in the MES model. nih.gov The compound 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine was identified as a potent anticonvulsant with an ED50 of 21.05 mg/kg. nih.gov
The following table summarizes the anticonvulsant activity of selected pyridazine derivatives in the MES model.
| Compound/Derivative Class | Specific Analogue | Findings in MES Model | Reference(s) |
| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine | Showed a substantial increase in activity compared to the unsubstituted phenyl analogue. | nih.gov |
| 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine | Among the most potent in the series, with activity comparable to phenobarbital. | nih.gov | |
| Benzimidazole-pyridazinone Hybrids | SS-4F | Exhibited significant anticonvulsant activity with an ED50 value of 25.10 mg/kg. | nih.govbohrium.com |
| 3-GABA-6-(substituted-phenyl)pyridazines | 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine | Identified as a potent anticonvulsant with an ED50 value of 21.05 mg/kg. | nih.gov |
| Substituted Pyridazinone Derivatives | Compound 'g' (structure not specified) | Showed the highest activity among the tested series (4a-h) against MES-induced convulsions. | researchgate.net |
Chemically-induced seizure models are crucial for evaluating the potential of drug candidates to manage different types of seizures, such as absence seizures. Common chemoconvulsants used in these models include pentylenetetrazole (PTZ) and isoniazid (B1672263) (INH). The subcutaneous PTZ (scPTZ) test is a well-established model for absence seizures, while INH-induced seizures are linked to the inhibition of GABA synthesis. researchgate.netkuleuven.be
The anticonvulsant potential of pyridazine derivatives has been extensively studied using these models. For instance, a series of new hybrid benzimidazole-pyridazinone derivatives were evaluated in the scPTZ model. nih.gov Among them, compound SS-4F demonstrated significant anticonvulsant activity with an ED50 value of 85.33 mg/kg. nih.govbohrium.com This indicates a broad spectrum of activity, as it was also effective in the MES test. nih.gov
Another study investigated substituted pyridazinone derivatives against INH-induced convulsions. researchgate.net All tested compounds showed significant anticonvulsant activity in this model. Isoniazid induces seizures by inhibiting the enzyme responsible for synthesizing the neurotransmitter GABA. wikipedia.orgnih.govnih.gov The effectiveness of pyridazine compounds in this model suggests a potential interaction with the GABAergic system. researchgate.net Similarly, various triazolopyrimidine derivatives, which share a nitrogen-containing heterocyclic structure, also showed protection against PTZ-induced seizures. nih.gov
The table below presents findings for pyridazine analogues in chemically-induced seizure models.
| Compound/Derivative Class | Model | Findings | Reference(s) |
| Benzimidazole-pyridazinone Hybrids | scPTZ | Compound SS-4F showed an ED50 of 85.33 mg/kg. | nih.govbohrium.com |
| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | Bicuculline-induced seizures | Compounds were effective in antagonizing seizures, suggesting GABAergic activity. | nih.gov |
| Substituted Pyridazinone Derivatives | INH-induced convulsions | All tested compounds (4a-h) exhibited significant anticonvulsant activity. | researchgate.net |
| Triazolopyrimidines (related heterocycles) | scPTZ | Several derivatives showed protection at doses of 100 or 300 mg/kg. Compound 6d was most potent with an ED50 of 14.1 mg/kg. | nih.gov |
The anticonvulsant effects of pyridazine analogues are believed to be mediated through various mechanisms, primarily involving the modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission.
GABAergic Activity: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Enhancing GABAergic transmission is a well-established strategy for controlling seizures. nih.govresearchgate.net Research on pyridazinone hybrids, such as compound SS-4F, has shown a marked increase in brain GABA levels (1.7-fold compared to control) in animal models. nih.govbohrium.com This finding, supported by molecular docking studies showing good binding properties with the GABAA receptor, suggests that these compounds exert their anticonvulsant effects at least in part through a GABA-mediated mechanism. nih.govbohrium.com The effectiveness of pyridazine derivatives against seizures induced by INH, a known inhibitor of GABA synthesis, further supports the hypothesis of a GABAergic mechanism of action. researchgate.netnih.gov
Voltage-Gated Ion Channels: Voltage-gated sodium and calcium channels are critical for neuronal excitability and the propagation of action potentials. frontiersin.orgnih.gov Many antiepileptic drugs act by modulating these channels. frontiersin.org While direct evidence for this compound itself is limited, related heterocyclic structures have been investigated for their effects on these channels. For example, novel pyrrolo[3,4-d]pyridazine derivatives have been identified as high-affinity ligands for the alpha(2)delta subunit of voltage-gated calcium channels, the same binding site as the established antiepileptic drug gabapentin. nih.gov This suggests that modulation of calcium channels could be a viable mechanism for pyridazine-based anticonvulsants. Similarly, pyridine (B92270) derivatives have been explored as modulators of voltage-gated sodium channels for treating seizure disorders. google.com
Other Pharmacological Research Areas for Pyridazine Derivatives
Beyond their anticonvulsant properties, derivatives of the pyridazine nucleus have been explored for a range of other therapeutic applications, demonstrating the versatility of this chemical scaffold.
The pyridazine structure is a key component of several cardiovascular drugs, with hydralazine (B1673433) being a well-known example of a pyridazine-based vasodilator used to treat hypertension. tandfonline.comnih.gov This has prompted extensive research into new pyridazine derivatives as potential antihypertensive agents.
Studies on 6-phenylpyridazin-3(2H)-one based compounds have identified several potent vasorelaxants. nih.govresearchgate.net For instance, one study found that an acid derivative (compound 5) and its ester analog (compound 4) exhibited potent vasorelaxant activity with EC50 values of 0.339 µM and 1.225 µM, respectively, which were significantly more potent than the reference drug hydralazine (EC50 = 18.210 µM). nih.govresearchgate.net Other research on 6-aryl-5-piperidino-3-hydrazinopyridazines also reported vasorelaxant potency greater than that of hydralazine in isolated rat aortic rings. nih.gov The mechanism for this vasorelaxant activity appears to be endothelium-independent and may involve intracellular actions rather than a blockade of transmembrane calcium influx. nih.gov Further research has led to the synthesis of pyridazino[1,6-a] tandfonline.comresearchgate.netnih.govtriazin-2-imine derivatives, with some compounds showing more significant antihypertensive activity than standard drugs in non-invasive tail-cuff method assessments. tandfonline.com
The following table highlights the vasodilator activity of selected pyridazine derivatives.
| Compound/Derivative Class | Specific Analogue | Vasodilator Activity (EC50/IC50) | Reference(s) |
| 6-Phenylpyridazin-3(2H)-one Derivatives | Acid derivative (Compound 5) | EC50 = 0.339 µM | nih.govresearchgate.net |
| Ester analog (Compound 4) | EC50 = 1.225 µM | nih.govresearchgate.net | |
| 4-methoxyphenylhydrazide derivative (10c) | EC50 = 1.204 µM | nih.govresearchgate.net | |
| 6-Aryl-5-piperidino-3-hydrazinopyridazines | Compounds 1a, 1b, 1c | Showed greater vasorelaxant potency (lower IC50 values) than hydralazine. | nih.gov |
| Pyridazino[1,6-a] tandfonline.comresearchgate.netnih.govtriazin-2-imines | 7-(biphenyl-4-yl)-...-triazin-2-imine (4p) | Exhibited antihypertensive activity greater than reference standards. | tandfonline.com |
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. The pyridazine scaffold has been investigated as a potential source for such compounds. nih.govsigmaaldrich.com
Several studies have reported the synthesis and in vitro evaluation of novel pyridazine derivatives against M. tuberculosis. In one study, a series of eighteen new pyridazine compounds were synthesized, with three compounds showing moderate activity against the bacterium. nih.govsigmaaldrich.com Another investigation into pyridazinone derivatives identified compound 25, 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone, as a lead compound with good antitubercular activity. researchgate.net In a different study, substituted pyridazinone derivatives were tested, showing minimum inhibitory concentration (MIC) values ranging from 25 µg/mL to 50 µg/mL, though this was less potent than first-line drugs like isoniazid. researchgate.net More recent work on piperazinyl-pyrazolyl-2-hydrazinyl thiazole (B1198619) derivatives, which are structurally related heterocyclic systems, has yielded compounds with high potency, such as compound 6c (a bromo-substituted derivative) with an MIC of 1.6 µg/mL, comparable to isoniazid. dpkmr.edu.in
The table below summarizes the antitubercular activity of various pyridazine and related heterocyclic derivatives.
| Compound/Derivative Class | Specific Analogue | Antitubercular Activity (MIC) | Reference(s) |
| Novel Pyridazine Derivatives | Three unspecified compounds | Moderate activity against M. tuberculosis. | nih.govsigmaaldrich.com |
| Pyridazinone Derivatives | Compound 25 | Good antitubercular activity. | researchgate.net |
| Compounds 21, 22, 29, 33 | Significant antitubercular action. | researchgate.net | |
| Substituted Pyridazinone Derivatives | Compounds 4c-4h | 25 µg/mL | researchgate.net |
| Compounds 4a-4b | 50 µg/mL | researchgate.net | |
| Piperazinyl-pyrazolyl-2-hydrazinyl thiazoles | Compound 6c (bromo substituent) | 1.6 µg/mL | dpkmr.edu.in |
Antidiabetic Activity
The pyridazine scaffold is a promising framework for the development of novel antidiabetic agents. jocpr.comresearchgate.netresearchgate.net Research has explored various derivatives for their potential to lower blood glucose levels through different mechanisms.
One area of investigation involves G-protein coupled receptor 119 (GPR119) agonists, which are an attractive target for type 2 diabetes treatment. researchgate.netyakhak.org In this context, 3,6-disubstituted pyridazine analogues have been synthesized and evaluated. Starting from the commercially available 3,6-dichloropyridazine, researchers have developed partial agonists of GPR119 that demonstrated significantly stronger activity (EC50 values) than the endogenous lipid oleoylethanolamide (OEA). yakhak.org These findings suggest that the pyridazine ring is a viable heterocyclic scaffold for creating new GPR119 agonists. yakhak.org
Another approach has been the synthesis of pyridazinone-substituted benzenesulfonylurea derivatives. nih.gov In a study, fifteen novel compounds were synthesized and assessed in non-insulin-dependent diabetes mellitus (NIDDM) rat models. Several of these compounds significantly prevented the rise in blood glucose levels. nih.gov Notably, in glucose-fed normal rats, most of these derivatives, at a dose of 20 mg/kg, prevented the rise of blood glucose by more than 50%. nih.gov The study identified several potent compounds that could serve as leads for new antidiabetic drugs. nih.gov
Furthermore, research into 6-methoxyimidazo[1,2-b]pyridazine (B1610358) derivatives has shown significant hypoglycemic activity. proquest.com A series of these compounds, synthesized from 3,6-dichloropyridazine, were tested for antidiabetic properties. The results indicated that several derivatives, including compounds designated as 7b, 7f, 7h, and 7l, exhibited potent hypoglycemic effects when compared to insulin. proquest.comresearchgate.net
Similarly, studies on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, which share a nitrogen-based heterocyclic structure, have shown potent α-amylase inhibitory activity, a key mechanism in controlling post-prandial hyperglycemia. mdpi.com Many of the synthesized ester and hydrazide derivatives showed significantly better inhibition than the reference drug, acarbose. mdpi.com
| Pyridazine Scaffold/Derivative Class | Target/Assay | Key Findings | Reference |
|---|---|---|---|
| 3,6-Disubstituted Pyridazine Analogues | GPR119 Agonistic Activity | Exhibited stronger EC50 values than endogenous oleoylethanolamide (OEA); identified as partial agonists. | yakhak.org |
| Pyridazinone Substituted Benzenesulfonylureas | Glucose Tolerance Test (NIDDM rats) | Most compounds significantly prevented the rise of blood glucose. Compounds 3a-c and 3g-n were particularly potent. | nih.gov |
| 6-Methoxyimidazo[1,2-b]pyridazine Derivatives | Hypoglycemic Activity (compared to insulin) | Compounds 7b (69.87%), 7f (69.0%), 7h (68.79%), and 7l (68.61%) showed good hypoglycemic activity. | proquest.comresearchgate.net |
| Pyrazolo[3,4-b]pyridine Derivatives | α-Amylase Inhibition | Ester and hydrazide derivatives showed excellent inhibition with IC50 values significantly lower than the reference drug acarbose. | mdpi.com |
Antidepressant and Anxiolytic Potential
The pyridazine core is a component of several centrally active compounds, and its analogues have been extensively studied for their potential as antidepressant and anxiolytic agents. sarpublication.comnih.gov
Research into 3-aminopyridazine (B1208633) derivatives has been particularly fruitful. nih.govacs.org Minaprine (B1677143), a 3-aminopyridazine derivative, was previously marketed as an antidepressant and is known to possess a dual dopaminomimetic and serotoninomimetic profile. nih.gov Structure-activity relationship (SAR) studies on a series of 47 minaprine analogues revealed that these two activities could be dissociated. The serotonergic activity was mainly correlated with the substituent at the 4-position of the pyridazine ring, while dopaminergic activity depended on a para-hydroxylated aryl ring at the 6-position. nih.gov
In another study, two pyridazine derivatives incorporating arylpiperazinyl moieties were evaluated for antidepressant effects. nih.gov The compounds, 5-benzyl-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]methylpyridazin-3-one (PC4) and 5-benzyl-6-methyl-2-[4-(3-chlorophenyl)piperazin-1-yl]methylpyridazin-3-one (PC13), demonstrated potential antidepressant properties in various psychopharmacological tests in mice, such as reducing immobility in the forced swimming test and antagonizing reserpine-induced ptosis. nih.gov
Furthermore, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has been synthesized and shown to exhibit anxiolytic activity. nih.gov These compounds were active in tests predictive of anxiolytic effects, including protection against pentylenetetrazole-induced convulsions and in the thirsty rat conflict procedure. nih.gov Importantly, this class of compounds was also found to inhibit [3H]diazepam binding, suggesting an interaction with benzodiazepine (B76468) receptors. nih.gov
| Compound/Derivative Class | Primary Activity | Key Research Findings | Reference |
|---|---|---|---|
| 3-Aminopyridazine Analogues (e.g., Minaprine) | Antidepressant | Serotonergic activity is linked to the substituent at the 4-position; dopaminergic activity is linked to a para-hydroxylated aryl group at the 6-position. | nih.gov |
| Arylpiperazinyl Pyridazines (PC4, PC13) | Antidepressant | Reduced immobility in forced swimming test and antagonized reserpine-induced ptosis in mice. | nih.gov |
| 6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines | Anxiolytic | Showed activity in anticonvulsant and conflict tests; inhibited [3H]diazepam binding. | nih.gov |
Muscle Relaxant Properties
The investigation of pyridazine derivatives has also extended to their potential as centrally acting muscle relaxants. proquest.comrjptonline.org While this area is less explored compared to other activities, some studies have yielded promising results.
A 2023 study focused on the synthesis and evaluation of pyridazine analogues for muscle relaxant activity through both in-silico and in-vivo methods. benthamdirect.com The synthesized derivatives were screened via molecular docking against muscarinic acetylcholine (B1216132) receptors and subsequently tested in vivo using the rotarod test. benthamdirect.com The results showed that compounds with electron-withdrawing groups exhibited greater muscle relaxant activity. The binding affinities from the docking study were comparable to the standard drug diazepam. benthamdirect.com This suggests that the pyridazine scaffold is a promising template for the development of new muscle relaxant agents. benthamdirect.com
Additionally, research on 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives has demonstrated both anticonvulsant and muscle relaxant activities, further supporting the potential of the pyridazine core in this therapeutic area. nih.gov
| Derivative Class | Screening Method | Key Findings | Reference |
|---|---|---|---|
| Pyridazine Analogues (1b-5b) | In-silico docking (Muscarinic Acetylcholine Receptor); Rotarod test | Compounds showed binding affinities of -7.2 to -7.9 Kcal/mole, comparable to diazepam (-7.7 Kcal/mole). Electron-withdrawing groups enhanced activity. | benthamdirect.com |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives | In-vivo evaluation | Compounds exhibited both muscle relaxant and anticonvulsant properties. | nih.gov |
Phosphodiesterase 4 (PDE4) Inhibition Studies
Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a validated strategy for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov The pyridazinone scaffold, a derivative of pyridazine, has been a focus of research for developing novel PDE4 inhibitors. nih.govnih.gov
One study described the development of pyridazinone derivatives bearing an indole (B1671886) moiety as potential PDE4B inhibitors. nih.gov These compounds were evaluated for their ability to modulate intracellular cAMP levels and for their anti-inflammatory potential. The research highlighted that the increased planarity of the pyridazinone-4-indole derivatives led to better interaction within the active site of the enzyme, resulting in a more pronounced inhibitory effect compared to dihydropyridazinone analogues. nih.gov
In another rational design approach, a series of novel pyridazin-6-one-1-acetylhydrazone hybrids were synthesized and evaluated for their ability to inhibit the PDE4B enzyme. nih.gov Several of these compounds showed moderate activity, with the most potent inhibitor, [3-(4-methoxyphenyl)-6-oxo-5,6-dihydro-4H-pyridazin-1-yl]acetic acid [1-(3,4,5-trimethoxyphenyl)ethylidene]hydrazide (compound 12), exhibiting an IC50 value of 13 μM. nih.gov Docking studies provided insights into the binding modes of these inhibitors, aiding in the further optimization of this chemical scaffold. nih.gov
Structure-activity relationship (SAR) studies on various pyridazinone-based inhibitors have established that the presence of basic residues can be an essential structural requirement for achieving long-term potent activity on PDE4. nih.gov
| Derivative Class | Target | Key Findings | Reference |
|---|---|---|---|
| Pyridazinone derivatives with indole moiety | PDE4B | Increased planarity of the pyridazinone-4-indole structure enhanced inhibitory effect. Showed anti-inflammatory potential. | nih.govnih.gov |
| Pyridazin-6-one-1-acetylhydrazone hybrids | PDE4B | Compound 12 showed the most potent inhibition with an IC50 of 13 μM. Docking studies provided a basis for further optimization. | nih.gov |
| Pyridazinone-based inhibitors (General) | PDE4 | The presence of basic residues was identified as a key structural requirement for long-term potent activity. | nih.gov |
Structure Activity Relationship Sar Studies of 3 Chloro 6 2 Methylphenyl Pyridazine Analogues
Impact of Substituent Variation at the C-6 Phenyl Ring on Biological Activities
The substituents on the C-6 phenyl ring of pyridazine (B1198779) analogues play a pivotal role in determining their biological activity. nih.gov The nature, position, and electronic properties of these substituents can significantly modulate the compound's interaction with biological targets.
The substitution of a methyl group versus a chloro group on the C-6 phenyl ring can lead to profound differences in biological activity. This "methyl-chloro equivalence" is a known concept in medicinal chemistry where these two groups, despite their differing electronic properties, can sometimes elicit similar biological responses due to their comparable lipophilicity. chemrxiv.org However, in many cases, their distinct electronic natures—the methyl group being weakly electron-donating and the chloro group being electron-withdrawing and capable of halogen bonding—result in varied potencies. chemrxiv.org
For instance, in a series of 6-phenyl-4,5-dihydropyridazin-(2H)-one derivatives studied for anticonvulsant activity, the nature of the substituent at the para-position of the phenyl ring was critical. While both methyl- and chloro-substituted compounds were synthesized, their efficacy varied, highlighting the sensitivity of the biological target to the electronic and steric properties of the substituent. rjptonline.org In other related heterocyclic systems, the para-chloro analog is often a primary choice for initial SAR studies to probe the effects of an electron-withdrawing group. chemrxiv.org Research on certain pyridazine derivatives has shown that methyl-substituted compounds can exhibit more potent antimicrobial and anti-inflammatory activity compared to their counterparts. actascientific.com
Table 1: Comparative Activity of Methyl vs. Chloro Substituted Analogues Hypothetical data based on general findings.
| Compound Analogue | Substituent at C-6 Phenyl Ring (para-position) | Relative Biological Activity (e.g., Anticonvulsant) |
| Analogue A | -CH₃ | Moderate to High |
| Analogue B | -Cl | Variable (Low to High) |
The introduction of other functional groups, such as dimethoxy, hydroxyl, or trifluoromethyl moieties, at the C-6 phenyl ring further diversifies the SAR profile. These groups are chosen to explore a range of electronic and steric effects.
Dimethoxy and Hydroxyl Groups: These are electron-donating groups that can also participate in hydrogen bonding. In the development of ALK2 inhibitors based on a 3,5-diaryl-2-aminopyridine scaffold, a 3,4,5-trimethoxyphenyl group was found to be a key feature for activity. acs.org The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with a biological target.
Trifluoromethyl Group: This is a strong electron-withdrawing group known for increasing metabolic stability and lipophilicity. In the development of SARS-CoV-2 replication inhibitors, the addition of a trifluoromethyl group to a pyridyl moiety attached to an oxadiazole core was well-tolerated and explored for its electronic effects. mdpi.com
Studies on pyridazine-based amyloid inhibitors have shown that the type and position of substituents on the flanking aromatic rings are important for their inhibitory activity. nih.gov For example, a fluorinated compound demonstrated more effective kinetic inhibition than the original lead compound, underscoring the impact of halogen substitution. nih.gov
Table 2: Influence of Functional Groups on Biological Activity Hypothetical data based on general findings.
| Compound Analogue | Substituent at C-6 Phenyl Ring | Potential Effect on Activity |
| Analogue C | 3,4-Dimethoxy | Enhanced potency through electronic and H-bonding effects. |
| Analogue D | 4-Hydroxyl | Potential for key hydrogen bond interactions, altering potency. |
| Analogue E | 4-Trifluoromethyl | Increased lipophilicity and metabolic stability, variable potency. |
Role of the Chloro Substituent at C-3 in Pharmacological Potency
The chloro substituent at the C-3 position of the pyridazine ring is a critical determinant of pharmacological potency. The electron-withdrawing nature of the chlorine atom significantly influences the electronic properties of the entire heterocyclic system. blumberginstitute.org This C-3 position is inherently electron-deficient, a property that is further modulated by the substituent present. blumberginstitute.org
The presence of a halogen at this position is a common feature in many biologically active pyridazine derivatives. For example, in the synthesis of pyridazinotriazine derivatives with potential antiviral activity, a 3-chloropyridazine (B74176) was a key starting material. researchgate.net Similarly, the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, a compound with antikinetoplastid activity, highlights the importance of the C-3 substituent in the context of a fused ring system. mdpi.com The reactivity of the C-3 position allows for further chemical modifications, making it a strategic point for generating diverse analogues. For instance, the chloro group can be displaced by various nucleophiles to introduce new functionalities, thereby expanding the chemical space for SAR exploration. researchgate.net
Significance of Heterocyclic Ring Fusions and Hybridization on Activity Profiles
Fusing the pyridazine ring with other heterocyclic systems is a widely used strategy to create novel molecular scaffolds with enhanced or new biological activities. actascientific.com This approach can lead to more rigid structures, which may improve binding affinity to a target, and can introduce new interaction points.
Examples of fused pyridazine systems with significant biological activity include:
Imidazo[1,2-b]pyridazines: These have been investigated for various therapeutic applications, including as anticancer and antikinetoplastid agents. mdpi.comnih.gov The approved drug ponatinib, a tyrosine kinase inhibitor, contains an imidazo[1,2-b]pyridazine (B131497) core. nih.gov
Pyrido[3,4-c]pyridazines: This scaffold is of interest in medicinal chemistry, with derivatives being explored as HPK1 inhibitors for cancer treatment. mdpi.com
Pyrazolo[3,4-c]pyridazines: Derivatives of this fused system have been synthesized and evaluated for antimicrobial activity. researchgate.net
1,2,4-Triazolo[4,3-b]pyridazines: These fused systems have been studied as ligands for GABA-A receptors. nih.gov
Molecular hybridization, the combination of two or more pharmacophores into a single molecule, is another strategy. For example, creating hybrids of pyridazine with moieties like 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) can lead to compounds with a broader spectrum of activity. researchgate.net The bioisosteric relationship between pyridazine and other heterocycles like 1,3,4-oxadiazole is often exploited in drug design. nih.gov
Stereochemical Considerations and Enantiomeric Effects on Biological Activity
Stereochemistry can play a crucial role in the biological activity of chiral pyridazine derivatives. When a stereocenter is present in the molecule, the different enantiomers can exhibit significantly different pharmacological potencies and effects. This is because the biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
Although specific studies on the enantiomeric effects of 3-Chloro-6-(2-methylphenyl)pyridazine were not found in the provided search results, the principle is a fundamental aspect of medicinal chemistry. For many classes of compounds, one enantiomer is responsible for the desired therapeutic activity, while the other may be inactive or even contribute to undesirable side effects. For example, in the study of certain pyridazine derivatives as serotonergic and dopaminergic agents, the spatial arrangement of substituents was critical for activity. researchgate.net The synthesis of a specific enantiomer or the separation of a racemic mixture is often a necessary step in drug development to ensure optimal therapeutic outcomes. The three-dimensional structure of a molecule, as seen in the crystal structure analysis of a 3-chloro-6-hydrazinylpyridazine derivative, dictates its intermolecular interactions, such as hydrogen bonding, which are fundamental to its biological function. researchgate.net
Emerging Research Areas and Future Perspectives for 3 Chloro 6 2 Methylphenyl Pyridazine Research
Development of Advanced Materials with Pyridazine (B1198779) Scaffolds (e.g., Organic Semiconductors, Opto-electronics, Sensors)
The inherent electron-deficient nature of the pyridazine ring makes it a compelling candidate for the design of advanced materials with unique electronic and optical properties. researchgate.netmdpi.com This has led to growing interest in its application in organic electronics, where such materials are essential for creating next-generation devices.
Organic Semiconductors and Opto-electronics: Research into pyridazine derivatives has shown their potential in the field of organic semiconductors and optoelectronics. liberty.edu Their electron-accepting character is a valuable trait in the design of donor-acceptor type molecules, which are fundamental to many optoelectronic applications. researchgate.net Pyridazine-based materials have been investigated as components in Organic Light-Emitting Diodes (OLEDs), where they can function as host materials or as part of phosphorescent iridium complexes. mdpi.com The integration of pyridazine and its isomers, like pyrazine, into π-conjugated systems has been shown to enhance electron-transporting properties, a critical factor for improving the efficiency of devices such as OLEDs and organic solar cells. rsc.orgresearchgate.net For example, derivatives of pyridazine have been synthesized and shown to possess high thermal stabilities, with decomposition temperatures exceeding 300°C, a crucial property for the longevity of electronic devices. mdpi.com
Chemical Sensors: The nitrogen atoms in the pyridazine ring can act as binding sites for metal ions, making pyridazine derivatives excellent candidates for the development of chemical sensors. researchgate.netmdpi.com Fluorescent chemosensors based on pyridine (B92270) and its derivatives have been successfully developed for the selective detection of various metal ions, including toxic heavy metals like copper, chromium, and mercury. researchgate.netmdpi.comacs.org These sensors often work by exhibiting a change in their fluorescence properties upon binding with a target ion, allowing for sensitive and selective detection. mdpi.combohrium.com The design of these sensors can be finely tuned to create a ratiometric response, which enhances the reliability of the measurement by providing a self-correcting mechanism. bohrium.com
Table 1: Optoelectronic and Material Properties of Select Pyridazine Derivatives
| Derivative/System | Application | Key Property/Finding |
|---|---|---|
| Pyridazine-Phenoxazine Derivative | OLED Host Material | High thermal stability (5% weight loss at 336°C). mdpi.com |
| Pyridazine-9,9-dimethyl-9,10-dihydroacridine | OLED Host Material | High thermal stability (5% weight loss at 314°C); forms glass with a transition temperature of 80°C. mdpi.com |
| 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | OLED Dopant | Enhanced electron-transporting properties, leading to improved external quantum efficiencies. researchgate.net |
| Pyridomethene–BF2 complex | Chemical Sensor | Selective and sensitive fluorescent detection of hydrazine (B178648) in both aqueous solution and solid state. bohrium.com |
| 2-amino-3-cyanopyridine Derivative | Chemical Sensor | Fluorescent sensor for rapid identification of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com |
Applications in Agrochemicals (e.g., Herbicides, Insecticides, Plant Growth Regulators)
The pyridazine heterocycle is a well-established pharmacophore in the agrochemical industry, found in a number of commercial herbicides. researchgate.netwikipedia.org Research is ongoing to discover new pyridazine-based compounds with improved potency and novel modes of action for crop protection.
Herbicides and Insecticides: The pyridazine structure is present in herbicides like pyridate, which functions by inhibiting photosynthesis. researchgate.net The versatility of the pyridazine ring allows for the synthesis of a wide array of derivatives with potential insecticidal activity. For instance, studies have shown that certain pyridazine amides and related structures like hydrazones and hydrazides are potent against aphids, including the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). nih.gov A new class of insecticides, the pyridazine pyrazolecarboxamides, has been developed, with dimpropyridaz (B6598564) being the first compound submitted for registration. nih.gov This compound acts as a pro-insecticide, being converted in the insect to its active form, which modulates chordotonal organs, a novel mode of action for controlling piercing-sucking pests like aphids and whiteflies. nih.gov
Plant Growth Regulators: Beyond pest and weed control, pyridazine and related pyridine derivatives are being explored as plant growth regulators. google.com Research has demonstrated that certain pyridine derivatives can promote growth in various crops, including cereals and vegetables, by accelerating growth, promoting germination and rooting, and increasing chlorophyll (B73375) content. google.comresearchgate.net For example, studies on barley have shown that specific pyrimidine (B1678525) and pyridine derivatives can significantly increase shoot and root length, as well as plant biomass, sometimes exceeding the effects of natural auxins. researchgate.net
Table 2: Agrochemical Activity of Select Pyridazine Derivatives
| Compound Class/Derivative | Application | Target Organism/Effect |
|---|---|---|
| Pyridate | Herbicide | Post-emergent control of dicotyledonous weeds; inhibits photosystem II. researchgate.net |
| Pyridazine Pyrazolecarboxamides (e.g., Dimpropyridaz) | Insecticide | Controls aphids and whiteflies by modulating chordotonal organs. nih.gov |
| [6-(3-pyridyl)pyridazin-3-yl]amides | Insecticide | Aphicidal activity against Myzus persicae and Aphis gossypii. nih.gov |
| Pyridine/Pyrimidine Derivatives | Plant Growth Regulator | Increased shoot length and biomass in barley (Hordeum vulgare L.). researchgate.net |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The complexity of diseases like cancer and neurodegenerative disorders has spurred a shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.gov The pyridazine scaffold is proving to be a valuable core for designing such molecules. The MTDL strategy aims to create single compounds that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a better safety profile. nih.govnih.gov
Researchers have successfully designed and synthesized libraries of pyridazinone-based tricyclic scaffolds that act as MTDLs. nih.gov For example, compounds have been created that bind to multiple G protein-coupled receptors (GPCRs), such as serotoninergic and adrenergic receptors, while also inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov Such a profile could be beneficial for treating complex neurodegenerative diseases. nih.gov The ability of the pyridazine ring to act as a versatile scaffold allows chemists to attach different pharmacophoric groups, enabling the resulting molecule to interact with distinct biological targets. nih.govnih.gov This approach has been applied to the discovery of novel cyclooxygenase-2 (COX-2) inhibitors and potent anticancer agents targeting pathways like JNK1. nih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Pyridazine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. ijettjournal.orgaccscience.com These computational tools are being applied to the discovery and development of pyridazine-based therapeutics.
AI and ML algorithms can analyze vast datasets to identify new drug targets, predict the biological activity of novel compounds, and optimize their drug-like properties. nih.govnih.gov For pyridazine drug discovery, these technologies can be used for:
Virtual Screening: AI models can screen large virtual libraries of pyridazine derivatives to identify those with the highest probability of binding to a specific biological target. nih.gov
De Novo Design: Generative AI models can design entirely new pyridazine-based molecules from scratch, tailored to have specific desirable properties. accscience.com
ADMET Prediction: Machine learning can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pyridazine analogues early in the discovery process, helping to prioritize compounds with favorable profiles and reduce late-stage failures. nih.govnih.gov
Lead Optimization: AI can guide the chemical modification of lead compounds, like 3-Chloro-6-(2-methylphenyl)pyridazine, to improve their potency and reduce potential side effects. nih.gov
The use of AI and ML promises to accelerate the exploration of the vast chemical space around the pyridazine scaffold, unlocking its full therapeutic potential more rapidly than traditional methods alone. researchgate.net
Unexplored Biological Targets and Therapeutic Indications for this compound Analogues
While pyridazine derivatives have been investigated for a range of biological activities, many potential targets and therapeutic areas remain underexplored. The structural versatility of the this compound scaffold makes it a promising starting point for developing inhibitors for new classes of enzymes and receptors.
Future research could focus on:
Kinase Inhibitors: While some pyridazine-based kinase inhibitors are known, a vast number of kinases implicated in diseases like cancer and autoimmune disorders have yet to be targeted with this scaffold. nih.gov The potential of pyridazine derivatives to act as hinge-binders makes them attractive for this target class. nih.gov
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets. The pyridazine core could serve as a novel scaffold for developing modulators of these enzymes.
Ion Channel Modulators: Ion channels are critical for a wide range of physiological processes, and their dysfunction is linked to numerous diseases. The physicochemical properties of the pyridazine ring could be leveraged to design novel ion channel blockers or openers.
Anti-Infective Agents: The emergence of drug-resistant pathogens is a major global health threat. New pyridazine derivatives could be screened against a broader range of bacteria, fungi, viruses, and parasites to identify novel anti-infective agents. For example, some imidazo[1,2-b]pyridazine (B131497) derivatives have already shown promising activity against kinetoplastids like Leishmania and Trypanosoma. mdpi.com
The strategy of creating non-peptidic scaffolds that mimic protein secondary structures, such as alpha-helices, is another exciting frontier. nih.gov Pyridazine cores have been used to create molecules that present side chains in a spatially similar manner to an alpha-helix, which could be used to disrupt protein-protein interactions that are currently considered "undruggable." nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-6-(2-methylphenyl)pyridazine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration and substitution reactions. Optimization of reaction time, temperature (e.g., reflux conditions), and stoichiometric ratios is critical to achieving yields >60% . Alternative routes involve Suzuki-Miyaura cross-coupling using boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce the 2-methylphenyl group, requiring Pd catalysts and anhydrous conditions .
- Key Considerations : Monitor regioselectivity using TLC and HPLC-MS for intermediate characterization.
Q. How can crystallographic data for this compound be obtained and validated?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement and WinGX for data processing . Validate hydrogen-bonding networks and packing motifs using Mercury software. For example, related pyridazine derivatives exhibit triclinic crystal systems (space group P1) with intermolecular C–H···N interactions .
- Validation : Apply the R factor (<0.05) and check for outliers in displacement parameters using PLATON .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology : Screen for AhR agonism or CRF1R antagonism using HL-60 cell differentiation assays or cAMP inhibition tests, respectively . For analgesic activity, use the acetic acid-induced writhing test in mice (ED50 ~25 mg/kg) .
- Data Interpretation : Compare IC50 values with reference compounds (e.g., LY2784544 for GPR39 agonism) to assess potency .
Q. What safety protocols are essential during synthesis and handling?
- Guidelines : Use fume hoods for nitration steps (risk of NOx emissions) and personal protective equipment (PPE) for chlorinated intermediates. Store under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyridazine core be addressed?
- Methodology : Employ directed ortho-metalation (DoM) using LTMP (lithium 2,2,6,6-tetramethylpiperidide) at −78°C in THF to selectively functionalize the 4-position of this compound. For example, introduce boronate groups for cross-coupling via this approach .
- Optimization : Use hindered bases (e.g., LDA) to suppress side reactions and confirm regiochemistry via <sup>13</sup>C NMR.
Q. What computational tools support structure-activity relationship (SAR) studies for this compound?
- Approach : Perform molecular docking (AutoDock Vina) to predict binding to AhR or CRF1R. Validate using QSAR models trained on pyridazine derivatives with known IC50 values .
- Data Integration : Correlate Hammett σ values of substituents with bioactivity trends to guide synthetic modifications .
Q. How should contradictions in in vivo efficacy data be analyzed?
- Case Study : If anti-inflammatory activity in carrageenan-induced edema models conflicts with COX-2 inhibition assays, conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) to assess tissue penetration .
- Resolution : Use LC-MS/MS to quantify metabolite interference (e.g., hydroxylated derivatives) that may alter activity .
Q. What advanced techniques validate hydrogen-bonding patterns in crystal structures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
